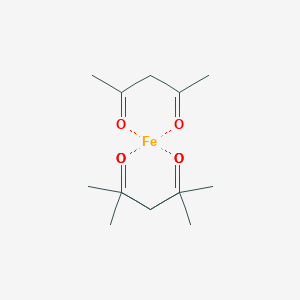
Iron acetylacetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron acetylacetone is a useful research compound. Its molecular formula is C15H24FeO6 and its molecular weight is 356.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Iron acetylacetone, often abbreviated as Fe(acac)3, is a ferric coordination complex featuring acetylacetonate (acac) ligands . It is part of a family of metal acetylacetonates and is used as a reagent in synthetic chemistry . The primary targets of Fe(acac)3 are the molecules involved in various chemical transformations such as oligomerization, polymerization, hydrogenation, isomerization of alkynes, coupling of organic halides, and trans-esterifications .
Mode of Action
Fe(acac)3 interacts with its targets through its acetylacetonate ligands. These ligands are β-diketones that exist in two rapidly inter-convertible tautomeric forms . Typically, both oxygen atoms of the ligand bind to the iron to form a six-membered chelate ring . This binding can occur in several ways, such as acetylacetonato ion complexes, neutral acetylacetone complexes, olefin complexes, or carbon-bonded complexes .
Biochemical Pathways
Fe(acac)3 plays a significant role in various catalyzed reactions. It has been demonstrated in several total syntheses . For instance, Fe(acac)3 catalyzes the dimerization of isoprene to a mixture of 1,5-dimethyl-1,5-cyclooctadiene and 2,5-dimethyl-1,5-cyclooctadiene . It also catalyzes the ring-opening polymerization of 1,3-benzoxazine . These reactions indicate that Fe(acac)3 affects multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It is known that fe(acac)3 is a red air-stable solid that dissolves in nonpolar organic solvents . This suggests that its bioavailability could be influenced by these properties.
Result of Action
The molecular and cellular effects of Fe(acac)3’s action depend on the specific reaction it is involved in. For example, in the dimerization of isoprene, Fe(acac)3 promotes the formation of specific cyclic compounds . In the ring-opening polymerization of 1,3-benzoxazine, it facilitates the formation of polymers .
Action Environment
The action, efficacy, and stability of Fe(acac)3 can be influenced by various environmental factors. For instance, the presence of other molecules can affect the binding of acetylacetone to iron . Additionally, the solvent used can impact the solubility and therefore the bioavailability of Fe(acac)3
科学的研究の応用
Synthetic Chemistry Applications
Fe(acac)₃ has emerged as an indispensable reagent in synthetic organic chemistry. Its applications include:
2.1 Catalysis
- Hydrogen Atom Transfer (HAT): Fe(acac)₃ is employed in HAT reactions, facilitating the transfer of hydrogen atoms in organic transformations .
- Cross-Coupling Reactions: It serves as a catalyst for cross-coupling reactions, which are essential for forming carbon-carbon bonds .
- Oxidative Transformations: The compound is utilized in various oxidation processes, including the selective β-epoxidation of steroids .
Case Study: Synthesis of Medicinal Compounds
In a study by Lübken et al., Fe(acac)₃ was used to synthesize medicinally relevant structures through radical transformations and cross-coupling methodologies, demonstrating its role in pharmaceutical chemistry .
Material Science Applications
3.1 Nanostructure Fabrication
Fe(acac)₃ is employed in the fabrication of carbon nanostructures via chemical vapor deposition (CVD). The compound's ability to decompose under specific conditions allows for the controlled growth of nanomaterials .
3.2 Dye-Sensitized Solar Cells
The tris(acetylacetonato)iron(III)/(II) redox couple has been developed as an electrolyte for p-type dye-sensitized solar cells. This application highlights its potential in renewable energy technologies .
Environmental Applications
Fe(acac)₃ has been investigated for its role in environmental remediation processes:
- Water Treatment: Its chelating properties enable the removal of heavy metals from aqueous solutions, making it useful for water purification efforts .
Comparative Data Table
特性
CAS番号 |
14024-18-1 |
|---|---|
分子式 |
C15H24FeO6 |
分子量 |
356.19 g/mol |
IUPAC名 |
(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;iron |
InChI |
InChI=1S/3C5H8O2.Fe/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b4-3+;2*4-3-; |
InChIキー |
LZKLAOYSENRNKR-RKFKAVRRSA-N |
SMILES |
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Fe] |
異性体SMILES |
C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe] |
Key on ui other cas no. |
14024-18-1 |
物理的記述 |
Dry Powder Dark red powder; Insoluble in water; [Alfa Aesar MSDS] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















